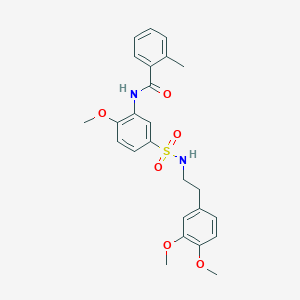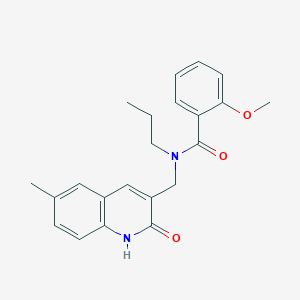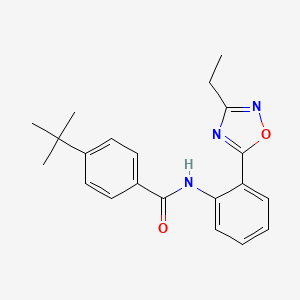
4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as TBOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing glutamate, the main excitatory neurotransmitter, from the synaptic cleft. Inhibition of EAATs by TBOA can lead to increased levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
TBOA works by inhibiting the activity of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process by which excessive glutamate causes damage to neurons. TBOA has been shown to be a non-competitive inhibitor of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, meaning that it binds to a site on the transporter other than the glutamate binding site.
Biochemical and physiological effects:
The inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide by TBOA can have several biochemical and physiological effects. Increased levels of glutamate in the brain can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to induce seizures in animal models, indicating its potential to disrupt normal brain activity. Additionally, TBOA has been shown to alter synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to neural activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TBOA in laboratory experiments is its potency as an EAAT inhibitor. This allows for the manipulation of glutamate levels in the brain, which can be useful for studying the role of glutamate in various neurological disorders. However, one limitation of using TBOA is its potential to induce seizures, which can complicate experimental results. Additionally, the non-specific nature of TBOA's inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can make it difficult to attribute specific effects to glutamate transporter inhibition.
Zukünftige Richtungen
There are several potential future directions for research involving TBOA. One area of interest is the development of more specific EAAT inhibitors that can target specific subtypes of glutamate transporters. Additionally, TBOA's potential to induce seizures could be further investigated to better understand the mechanisms underlying epilepsy. Finally, TBOA's effects on synaptic plasticity could be studied in more detail to better understand its potential role in neurodegenerative diseases.
Synthesemethoden
TBOA can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline to yield TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to induce seizures in animal models and has been used to investigate the mechanisms underlying epilepsy. TBOA has also been used to study the effects of glutamate transporter inhibition on stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-23-20(26-24-18)16-8-6-7-9-17(16)22-19(25)14-10-12-15(13-11-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXYHBUUAHYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

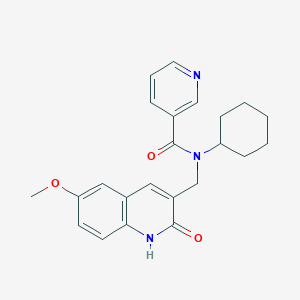








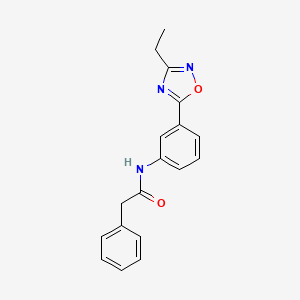
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
